![molecular formula C10H14S B7990118 Ethyl 4-methylbenzyl sulfide](/img/structure/B7990118.png)
Ethyl 4-methylbenzyl sulfide
Overview
Description
Ethyl 4-methylbenzyl sulfide is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-methylbenzyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylbenzyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photooxygenation of Benzyl, Heteroarylmethyl, and Allyl Sulfides : This study discusses the photosensitised oxidation of benzyl ethyl sulfides in aprotic solvents, resulting in the formation of corresponding aldehydes under mild conditions. The reaction applies to benzyl derivatives with various substituents and to hetero analogues. In protic solvents, these sulfides yield sulfoxides. This research highlights the reaction's mechanism and its application in organic synthesis (Bonesi, Torriani, Mella, & Albini, 1999).
Photosensitized Oxygenation of Some Benzyl Sulfides : This paper reports on the photo-oxidation of benzyl ethyl sulfide, leading to oxidative C–S bond cleavage and the formation of aldehyde products. It provides insight into the mechanism of the reaction, with potential applications in photochemical processes (Bonesi, Freccero, & Albini, 1999).
Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides : This research investigates the photo-oxidation of various benzyl methyl sulfides, leading to the formation of corresponding benzaldehydes. It provides evidence for the involvement of sulfide radical cations in the reaction, which is relevant for understanding the photochemical behavior of sulfides (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).
properties
IUPAC Name |
1-(ethylsulfanylmethyl)-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBBOOIHKYSFDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylbenzyl sulfide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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